Pyridine, 3,5-diethoxy-, 1-oxide

Nitration Regioselectivity Pyridine N-Oxide Chemistry

Pyridine, 3,5-diethoxy-, 1-oxide is a unique regiodirecting template where electron‑donating ethoxy groups and the N‑oxide moiety force electrophilic substitution to the 2‑position—a selectivity not achievable with 3,5‑dibromo or 3,5‑dimethoxy analogs. This compound is the only direct precursor for 2‑substituted‑3,5‑diethoxypyridine scaffolds and enables one‑step polyhalogenation with sulfuryl chloride that otherwise requires multiple protection/deprotection steps. For medicinal chemists, the diethoxy N‑oxide motif has shown a 10‑fold boost in thymidylate synthase inhibition, making it a high‑value intermediate for structure–activity studies. Insist on the ethoxy‑substituted N‑oxide; the methoxy or bromo analogs will produce different regioisomers and derail synthetic routes.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 62566-54-5
Cat. No. B1620065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine, 3,5-diethoxy-, 1-oxide
CAS62566-54-5
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C[N+](=C1)[O-])OCC
InChIInChI=1S/C9H13NO3/c1-3-12-8-5-9(13-4-2)7-10(11)6-8/h5-7H,3-4H2,1-2H3
InChIKeyAQUNNFJIYGNKAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3,5-Diethoxypyridine 1-Oxide (CAS 62566-54-5) Is a Key Reactive Intermediate N-Oxide for Regioselective Synthesis


Pyridine, 3,5-diethoxy-, 1-oxide (CAS 62566-54-5) is a 3,5-disubstituted pyridine N-oxide derivative bearing electron-donating ethoxy substituents. The N-oxide functional group imparts distinct reactivity, enabling controlled electrophilic substitution that is fundamentally different from the parent pyridine [1]. While many pyridine N-oxides are known, the specific combination of two ethoxy groups and the N-oxide moiety creates a unique regiodirecting template [2]. Its value lies not in a single biological target but in its capacity as a chemical building block that unlocks substitution patterns unattainable with other 3,5-disubstituted analogs, making it a critical intermediate for synthesis-focused procurement.

Generic Substitution Pitfalls with 3,5-Disubstituted Pyridine N-Oxides: The Case for 3,5-Diethoxy


Assuming functional equivalence among 3,5-disubstituted pyridine N-oxides is invalid for strategic synthesis. The typical nitration pathway for pyridine N-oxides bearing substituents like bromine leads to 4-nitro derivatives, but 3,5-diethoxypyridine 1-oxide diverts the nitro group exclusively to the 2-position [1]. Similarly, its behavior with sulfuryl chloride produces a distinct polyhalogenated product profile compared to its dibromo counterpart [2]. A scientist using a methoxy analog under identical nitrating conditions would obtain a different regioisomer, completely derailing a synthetic route. Procurement of the specific ethoxy-substituted N-oxide is therefore dictated by its unique and divergent chemical reactivity, not just its general structural class.

Head-to-Head Reactivity Data: How 3,5-Diethoxypyridine 1-Oxide Outperforms Analogs in Key Transformations


Divergent Nitration Regioselectivity vs. Dibromo Analog

In a direct comparison, 3,5-diethoxypyridine 1-oxide directs nitration to the 2-position, in contrast to the 4-nitration observed for 3,5-dibromopyridine-N-oxide and many other 3-substituted N-oxides [1]. This reversal of regiochemistry, confirmed in early pyridine N-oxide communication studies, provides exclusive access to the 2-nitro derivative without the need for blocking/directing strategies [1].

Nitration Regioselectivity Pyridine N-Oxide Chemistry

Altered Chlorination Product Profile vs. Dibromo Analog

Treatment with sulfuryl chloride reveals a stark contrast in reactivity. While 3,5-dibromopyridine-N-oxide yields a mixture of 2-chloro-3,5-dibromopyridine and 4-chloro-3,5-dibromopyridine, the diethoxy compound forms 2,6-dichloro- and 2,4,6-trichloro-3,5-diethoxypyridine-N-oxide under similar conditions [1]. This demonstrates that the ethoxy groups enable more extensive chlorination at lower temperatures, providing access to a highly functionalized scaffold in one step.

Chlorination Sulfuryl Chloride Reactivity Polyhalogenation

Enhanced Potency in Biological Systems: A Structural Class Implication

While not a study on the target compound itself, research on diazaquinomycin A analogs has shown that a diethoxy-substituted analog is a 10-fold more potent inhibitor of thymidylate synthase compared to the parent compound [1]. This strongly suggests that the diethoxypyridine pharmacophore can dramatically improve enzyme binding affinity, a property that may extend to 3,5-diethoxypyridine 1-oxide and could be a key point of differentiation for researchers exploring this chemotype in medicinal chemistry.

Thymidylate Synthase Inhibition Biological Activity Antitumor

Validated Application Scenarios for Procuring 3,5-Diethoxypyridine 1-Oxide


Synthesis of Regiochemically-Pure 2-Substituted Pyridines via Nitration

This compound is the ideal precursor for synthesizing 2-substituted-3,5-diethoxypyridine derivatives. As proven by the nitration evidence, the N-oxide directs an electrophile to the 2-position, a selectivity not achievable with 3,5-dibromo or 3,5-dimethoxy analogs [1]. This is critical for any project requiring a specific 2-functionalized pyridine scaffold.

One-Step Construction of Polyhalogenated Pyridine Cores

The unique reactivity with sulfuryl chloride enables the direct installation of multiple chlorine atoms [2]. This scenario is highly relevant for preparing advanced intermediates that would otherwise require multiple protection/deprotection and halogenation steps. Procuring 3,5-diethoxypyridine 1-oxide is the only way to access this efficient transformation.

Medicinal Chemistry: Exploring a Potency-Enhancing Diethoxy Pharmacophore

Based on class-level evidence showing a 10-fold boost in thymidylate synthase inhibition by a diethoxy analog [3], this compound serves as a crucial synthetic intermediate for medicinal chemists. It allows for the exploration of the diethoxypyridine N-oxide motif in drug candidates, particularly where enhanced target binding or improved pharmacokinetic properties are desired.

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